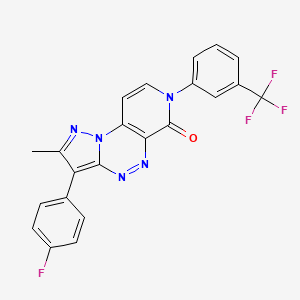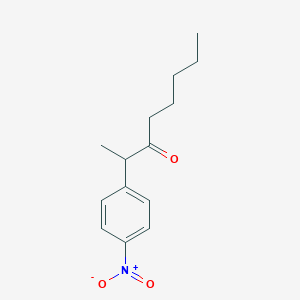![molecular formula C13H30N2O2 B15172151 1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) CAS No. 921752-39-8](/img/structure/B15172151.png)
1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) is a chemical compound with the molecular formula C11H26N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two propanol groups attached to a central nitrogen atom, which is further bonded to a dimethylamino group and a dimethylpropyl group .
Vorbereitungsmethoden
The synthesis of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves the reaction of 3-(dimethylamino)-1-propylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Wissenschaftliche Forschungsanwendungen
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) can be compared with similar compounds such as:
1,1’-{[3-(Dimethylamino)propyl]imino}dipropan-2-ol: This compound has a similar structure but differs in the presence of an imino group instead of the azanediyl group.
Diisopropanolethanolamine: This compound has a similar backbone but includes an additional hydroxyethyl group.
N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine: This compound shares the dimethylamino and hydroxypropyl groups but has a different overall structure .
Eigenschaften
CAS-Nummer |
921752-39-8 |
|---|---|
Molekularformel |
C13H30N2O2 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-[[3-(dimethylamino)-2,2-dimethylpropyl]-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O2/c1-11(16)7-15(8-12(2)17)10-13(3,4)9-14(5)6/h11-12,16-17H,7-10H2,1-6H3 |
InChI-Schlüssel |
RWISSPIEEIHZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)CC(C)(C)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)




![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
